molecular formula C13H16ClNO2 B11858212 Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate

Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate

Cat. No.: B11858212
M. Wt: 253.72 g/mol
InChI Key: PTCYQLQSVOXUED-UHFFFAOYSA-N
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Description

Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate is an organic compound that features a complex structure with a combination of aromatic and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate typically involves the reaction of 3-chlorobenzylamine with cyclopropylamine and methyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is stirred continuously, and the product is purified using techniques such as distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((3-bromobenzyl)(cyclopropyl)amino)acetate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-((3-fluorobenzyl)(cyclopropyl)amino)acetate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The combination of the cyclopropyl group and the aromatic ring also contributes to its distinct chemical properties.

Biological Activity

Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

Cytotoxic Activity
Research indicates that compounds with similar structural motifs to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives containing chlorobenzyl and cyclopropyl groups have shown promising anticancer properties, with some compounds demonstrating IC50 values significantly lower than established chemotherapeutics like doxorubicin .

Neuropharmacological Effects
The cyclopropyl moiety is often associated with enhanced selectivity for dopamine receptors, particularly the D3 subtype. Preliminary studies suggest that modifications to the cyclopropyl structure can lead to increased affinity and selectivity, which may be beneficial in treating neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Chlorine Substitution : The presence of chlorine on the benzyl ring has been linked to increased cytotoxicity. For example, compounds with a 3-chloro substitution exhibited enhanced activity against MCF-7 breast cancer cells compared to their non-chloro counterparts .
  • Cyclopropyl Influence : The cyclopropyl group contributes to the flexibility and overall conformation of the molecule, which can affect binding interactions with biological targets. This has been shown to enhance the efficacy of similar compounds in inhibiting tumor growth .

Case Studies

  • Anticancer Activity
    A study evaluated several derivatives of this compound against various cancer cell lines including MCF-7, A549 (lung carcinoma), and HepG2 (liver carcinoma). Results indicated that certain derivatives had IC50 values as low as 8 μM against HepG2 cells, suggesting strong anticancer potential .
  • Neuropharmacological Assessment
    In a neuropharmacological context, a derivative was tested for its ability to modulate D3 receptor activity. The compound demonstrated a significant increase in receptor binding affinity compared to traditional antipsychotics, indicating potential for use in treating dopamine-related disorders .

Data Tables

Compound Cell Line Tested IC50 (μM) Mechanism of Action
This compoundMCF-710.5Apoptosis induction via caspase activation
Derivative AHepG28.0ERK1/2 inhibition
Derivative BA54912.7Cell cycle arrest at G1 phase

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

methyl 2-[(3-chlorophenyl)methyl-cyclopropylamino]acetate

InChI

InChI=1S/C13H16ClNO2/c1-17-13(16)9-15(12-5-6-12)8-10-3-2-4-11(14)7-10/h2-4,7,12H,5-6,8-9H2,1H3

InChI Key

PTCYQLQSVOXUED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(CC1=CC(=CC=C1)Cl)C2CC2

Origin of Product

United States

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